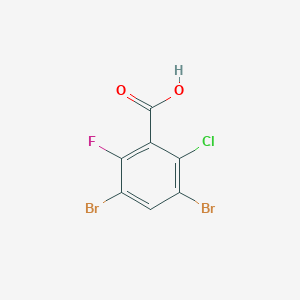![molecular formula C13H12N4O2S B15228295 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228295.png)
1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrazolo[3,4-d]pyrimidine core substituted with a 2,5-dimethoxyphenyl group and a thiol group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine and pyrimidine derivatives.
Introduction of the 2,5-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Thiol group incorporation: The thiol group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
化学反応の分析
1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic ring and the thiol group can participate in nucleophilic or electrophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being investigated for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
類似化合物との比較
1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar heterocyclic compounds, such as:
1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine: Similar core structure but with an amine group instead of a thiol group.
1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-ol: Similar core structure but with a hydroxyl group instead of a thiol group.
1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-methyl: Similar core structure but with a methyl group instead of a thiol group.
The uniqueness of this compound lies in its thiol group, which imparts distinct reactivity and biological properties compared to its analogs.
特性
分子式 |
C13H12N4O2S |
|---|---|
分子量 |
288.33 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H12N4O2S/c1-18-8-3-4-11(19-2)10(5-8)17-12-9(6-16-17)13(20)15-7-14-12/h3-7H,1-2H3,(H,14,15,20) |
InChIキー |
NLHVWCHLELGWOI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=S)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
![(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide](/img/structure/B15228223.png)

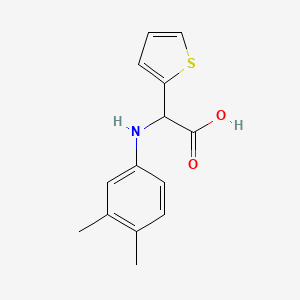
![1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B15228238.png)

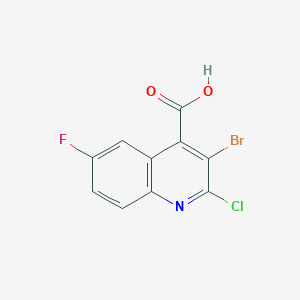
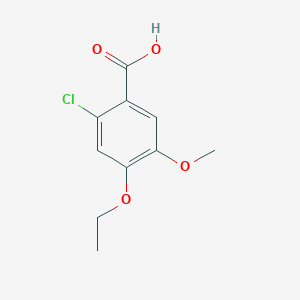


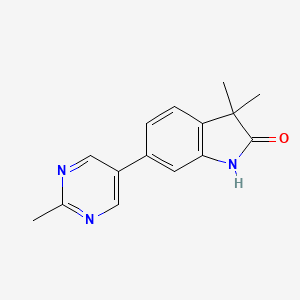
![6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15228290.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15228301.png)
